Spinal Monosynaptic Reflex Depression: N-Methyl vs. Unsubstituted Stereoisomer
In C1-spinalized rats, low doses of (±)-N-methyl-2-aminotetralin produced a reduction in the amplitude of the spinal monosynaptic reflex (MSR), an effect consistent with direct 5-HT agonistic activity. By contrast, S(−)-2-aminotetralin did not affect the MSR at any dose tested. R(+)-2-aminotetralin also reduced the MSR, and its MSR-depressant effect was antagonized by the 5-HT₂ antagonist ketanserin and the mixed D₂/5-HT₂ antagonist haloperidol, confirming serotonergic mediation [1].
| Evidence Dimension | Effect on spinal monosynaptic reflex (MSR) amplitude in C1-spinalized rats |
|---|---|
| Target Compound Data | (±)-N-methyl-2-aminotetralin: significant MSR reduction at low doses |
| Comparator Or Baseline | S(−)-2-aminotetralin: no effect on MSR at any dose; R(+)-2-aminotetralin: significant MSR reduction |
| Quantified Difference | Qualitative dichotomy: N-methyl racemate active; S(−) enantiomer of 2-AT inactive. R(+) enantiomer active and sensitive to ketanserin/haloperidol blockade. |
| Conditions | C1-spinalized rat preparation; low-dose administration; MSR amplitude measured electrophysiologically |
Why This Matters
Demonstrates that N-methyl substitution preserves serotonergic MSR-depressant activity that is stereospecifically absent in the S(−)-2-AT enantiomer, meaning procurement of the wrong stereoisomer or unalkylated form would yield a false negative in serotonergic functional assays.
- [1] Ono H, Hasebe Y, Satoh M, Nagao T, Ohta S, Hirobe M, Fukuda H. Structure-activity relationships of phenylethylamine analogs in their serotonergic depressant effects on the spinal monosynaptic reflex in rats. J Pharmacobiodyn. 1989 Jul;12(7):384-91. doi: 10.1248/bpb1978.12.384. PMID: 2593080. View Source
